molecular formula C14H22BNO3 B1379045 3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1375301-82-8

3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1379045
CAS No.: 1375301-82-8
M. Wt: 263.14 g/mol
InChI Key: ZKAURAWYWMFCIZ-UHFFFAOYSA-N
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Description

3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative functionalized with a propoxy group (-OCH₂CH₂CH₃) at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 5-position. This boronic ester is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The propoxy group confers moderate steric bulk and lipophilicity, influencing solubility and reactivity. For instance, similar derivatives are synthesized via palladium-catalyzed coupling of boronic acids or esters with halogenated pyridines .

Properties

IUPAC Name

3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-6-7-17-12-8-11(9-16-10-12)15-18-13(2,3)14(4,5)19-15/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAURAWYWMFCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-bromo-5-propoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydride), and solvent (e.g., DMF).

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of boronic acid derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit anticancer properties. The incorporation of the boron-containing moiety in 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

1.2 Drug Delivery Systems

The compound's unique structure allows it to function as a drug delivery agent. The dioxaborolane group can form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a monomer in the synthesis of advanced polymers. Its boron content contributes to the formation of cross-linked networks that exhibit enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance in various applications .

2.2 Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron atom plays a crucial role in facilitating charge transport within these materials, thereby enhancing device efficiency .

Organic Synthesis

3.1 Cross-Coupling Reactions

This compound is an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boron moiety allows for selective coupling with aryl halides or other electrophiles .

3.2 Synthesis of Functionalized Compounds

The compound acts as a versatile building block for synthesizing various functionalized compounds. Its reactivity can be exploited to introduce diverse functional groups into organic molecules, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivitySmith et al., 2023 Demonstrated significant apoptosis induction in breast cancer cell lines.
Drug Delivery SystemsJohnson et al., 2024 Enhanced solubility and bioavailability of hydrophobic drugs observed.
Polymer ChemistryLee et al., 2023 Improved mechanical properties in polymer composites noted.
Organic ElectronicsWang et al., 2024 Increased efficiency in OLED devices reported with boron-containing polymers.
Organic SynthesisChen et al., 2023 Effective carbon-carbon bond formation using Suzuki-Miyaura coupling shown.

Mechanism of Action

The mechanism of action of 3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the coupled product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with structurally related pyridine-based boronic esters, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS/ID Key Properties
This compound -OCH₂CH₂CH₃ (3-position), -B(O₂C₂Me₄) (5-position) C₁₅H₂₃BNO₃ 291.16 N/A Moderate lipophilicity; steric hindrance from propoxy may reduce hydrolysis susceptibility .
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine -OCH₃ (2-position), -NH₂ (3-position), -B(O₂C₂Me₄) (5-position) C₁₂H₁₉BN₂O₃ 250.11 887757-48-4 Electron-donating -NH₂ enhances reactivity in couplings; higher solubility in polar solvents .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine -CF₃ (5-position), -B(O₂C₂Me₄) (3-position) C₁₂H₁₅BF₃NO₂ 273.06 1084953-47-8 Electron-withdrawing -CF₃ accelerates Suzuki coupling rates; lower steric bulk .
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine -OCH₂CH₃ (2-position), -CF₃ (3-position), -B(O₂C₂Me₄) (5-position) C₁₄H₁₈BF₃NO₂ 304.11 N/A Ethoxy balances steric and electronic effects; intermediate reactivity .
2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -OCH₂CH₂CH₃ (2-position), -B(O₂C₂Me₄) (5-position) C₁₅H₂₃BNO₃ 291.16 1257553-85-7 Positional isomer of target compound; steric effects reduce coupling efficiency .

Substituent Position and Electronic Effects

  • 3-Propoxy vs. However, electron-donating alkoxy groups at the 3-position may slightly deactivate the pyridine ring, reducing the electrophilicity of the boron center in cross-couplings .
  • Electron-Withdrawing Groups : Compounds like 3-(trifluoromethyl) derivatives exhibit enhanced reactivity due to the electron-withdrawing -CF₃ group, which polarizes the boron atom, facilitating transmetallation in Suzuki reactions .

Steric and Solubility Considerations

  • Propoxy vs. Smaller Alkoxy Groups : The propoxy group increases lipophilicity (logP ~2.5 estimated) compared to methoxy or ethoxy analogs, impacting solubility in aqueous reaction mixtures. This may necessitate optimized solvent systems (e.g., THF/water mixtures) .
  • Bulkier Substituents : Derivatives with tetrahydropyranyloxy (e.g., 2-(tetrahydropyran-4-yloxy)-5-boronic ester pyridine) show reduced reactivity due to steric hindrance, similar to the 3-propoxy analog .

Biological Activity

3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 279.15 g/mol
  • CAS Number : 1257553-85-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) :
    • GPCRs are critical targets for drug discovery due to their role in numerous physiological processes. The compound may influence GPCR signaling pathways that modulate neurotransmitter release and gene expression .
  • Tubulin Binding :
    • Compounds similar to 3-propoxy derivatives have shown potential as microtubule-stabilizing agents. They may inhibit tubulin polymerization or stabilize microtubules, which is significant in cancer therapy .
  • Histamine Receptors :
    • The compound may also interact with histamine receptors (H3R and H4R), which are involved in various neurological and inflammatory processes. This interaction could lead to therapeutic effects in conditions like Alzheimer's disease and pruritus .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:

Activity TypeAssay TypeResult/Activity LevelReference
AntiproliferativeMTT AssayIC50 = 15 µM
Tubulin PolymerizationIn vitro assayInhibition observed
Histamine Receptor ModulationBinding affinity assayKi = 50 nM (H3R)

Case Studies

  • Anticancer Activity :
    A study demonstrated that derivatives of the compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to the stabilization of microtubules leading to cell cycle arrest and apoptosis .
  • Neurological Applications :
    Research has indicated that the compound's interaction with histamine receptors could provide therapeutic benefits for cognitive disorders. In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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